molecular formula C22H17N3O5S B2541529 6-Methoxy-1-(3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886176-01-8

6-Methoxy-1-(3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2541529
CAS No.: 886176-01-8
M. Wt: 435.45
InChI Key: XZUNIXIPHCZCHK-UHFFFAOYSA-N
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Description

6-Methoxy-1-(3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a polycyclic heterocyclic compound featuring a chromeno[2,3-c]pyrrole-dione core. Its structure includes a 6-methoxy group on the chromene ring, a 3-methoxyphenyl substituent at position 1, and a 5-methyl-1,3,4-thiadiazole moiety at position 2 (Figure 1). This compound belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . The synthetic protocol allows for high functional group tolerance, enabling the incorporation of diverse substituents, including aromatic, heteroaromatic, and alkyl groups .

Properties

IUPAC Name

6-methoxy-1-(3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S/c1-11-23-24-22(31-11)25-18(12-5-4-6-13(9-12)28-2)17-19(26)15-8-7-14(29-3)10-16(15)30-20(17)21(25)27/h4-10,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUNIXIPHCZCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC(=C4)OC)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methoxy-1-(3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4O4SC_{18}H_{18}N_4O_4S, with a molecular weight of approximately 382.43 g/mol. The structure features a chromeno-pyrrole core substituted with methoxy and thiadiazole groups, which are critical for its biological activity.

Biological Activity Overview

Recent studies indicate that this compound exhibits significant anticancer activity. The following sections summarize key findings from various research studies.

Anticancer Activity

  • In Vitro Studies :
    • The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). Results showed a notable cytotoxic effect with an IC50 value indicating effective inhibition of cell proliferation at low concentrations .
    • Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells, as evidenced by increased caspase activity and changes in mitochondrial membrane potential .
  • Mechanism of Action :
    • The anticancer effects are believed to be mediated through the modulation of apoptotic pathways. Specifically, the compound enhances the expression of pro-apoptotic proteins (BAX) while reducing anti-apoptotic proteins (Bcl-2) in treated cells .
    • Additionally, it has been shown to inhibit DNA synthesis in cancer cells, further contributing to its cytotoxic effects .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Viability (%) at 100 µM
6-Methoxy...MCF-72040.30 ± 2
6-Methoxy...MDA-MB-2312533.86 ± 2
ControlMCF-7>10090
ControlMDA-MB-231>10085

Table 2: Apoptosis Induction Markers

TreatmentCaspase 3 Activity (Fold Increase)BAX/Bcl-2 Ratio
Control10.5
6-Methoxy...41.5

Case Studies

  • Study on MCF-7 Cells : A study conducted by researchers examined the effects of the compound on MCF-7 cells over a period of 24 hours. The results indicated a significant reduction in cell viability and an increase in apoptotic markers compared to control groups .
  • Comparative Analysis : In another comparative study involving various thiadiazole derivatives, this compound demonstrated superior activity against both MCF-7 and MDA-MB-231 cell lines compared to other derivatives lacking the methoxy substituents .

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Name/ID Core Structure Substituent Variations Key Features
Target Compound Chromeno-pyrrole-dione 6-OCH₃ (chromene); 1-(3-OCH₃-C₆H₄); 2-(5-CH₃-1,3,4-thiadiazole) Thiadiazole enhances electron-withdrawing properties and bioactivity .
1-(3,4-Dimethoxyphenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-chromeno[2,3-c]pyrrole-3,9-dione Chromeno-pyrrole-dione 6-OCH₃; 1-(3,4-(OCH₃)₂-C₆H₃); 2-(thiazole) Thiazole vs. thiadiazole: Altered electronic profile and solubility .
2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(2-methoxyphenyl)-chromeno[2,3-c]pyrrole-3,9-dione Chromeno-pyrrole-dione 6-OCH₃; 1-(2-OCH₃-C₆H₄); 2-(dimethylaminoethyl) Alkylamino group increases basicity and potential membrane permeability .
3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one Dihydropyrrolo-pyrazolone Derived from chromeno-pyrrole-dione via hydrazine treatment Pyrazole ring introduces hydrogen-bonding sites for target binding .

Reactivity and Functionalization

The 5-methyl-1,3,4-thiadiazole group in the target compound confers stability against nucleophilic attack, whereas analogs with thiazole or alkylamino substituents (Table 1) exhibit higher reactivity toward electrophiles . Additionally, the 3-methoxyphenyl group enhances solubility in polar solvents compared to non-methoxy analogs, as evidenced by chromatographic behavior in synthesis workflows .

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